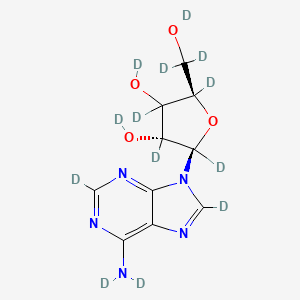
Adenosine-d13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine-d13, also known as Adenine riboside-d13, is a deuterium-labeled form of adenosine. Adenosine is a purine nucleoside composed of adenine attached to a ribose sugar molecule. It plays a crucial role in various biochemical processes, including energy transfer as adenosine triphosphate (ATP) and signal transduction as cyclic adenosine monophosphate (cAMP). The deuterium labeling in this compound is used to trace and study the metabolic pathways and interactions of adenosine in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-d13 involves the incorporation of deuterium atoms into the adenosine molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in adenosine with deuterium atoms using deuterated solvents and catalysts.
Chemical Synthesis: this compound can be synthesized by starting with deuterated precursors and constructing the adenosine molecule step by step. This involves the use of deuterated ribose and adenine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor and verify the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
Adenosine-d13 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form inosine-d13.
Reduction: Reduction reactions can convert this compound to deoxythis compound.
Substitution: Nucleophilic substitution reactions can modify the ribose or adenine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like ammonia and halides are employed under specific conditions.
Major Products
The major products formed from these reactions include inosine-d13, deoxythis compound, and various substituted adenosine derivatives.
科学的研究の応用
Adenosine-d13 is widely used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Some of its applications include:
Chemistry: Used in studies of nucleoside analogs and their interactions.
Biology: Helps in understanding the metabolic pathways of adenosine and its role in cellular processes.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of adenosine-based drugs.
Industry: Employed in the development of diagnostic tools and assays for adenosine-related enzymes and receptors.
作用機序
Adenosine-d13 exerts its effects by interacting with specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are G protein-coupled receptors that mediate various physiological responses. Upon binding to these receptors, this compound can influence processes such as:
Cardiovascular Function: Regulates heart rate and blood flow.
Neurological Activity: Modulates neurotransmitter release and synaptic transmission.
Immune Response: Affects the activity of immune cells and inflammatory responses.
類似化合物との比較
Adenosine-d13 is compared with other similar compounds such as:
Adenosine: The non-deuterated form, which is naturally occurring and widely studied.
Deoxyadenosine: Lacks the hydroxyl group on the ribose, affecting its biochemical properties.
Inosine: An oxidation product of adenosine with different physiological roles.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which allows for detailed studies of adenosine’s metabolic pathways and interactions without altering its fundamental biochemical properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can gain valuable insights into the role of adenosine in various biological processes and develop new therapeutic strategies.
特性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
N,N,2,8-tetradeuterio-9-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7-,10-/m1/s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D,18D/hD2 |
InChIキー |
OIRDTQYFTABQOQ-TVXZAARGSA-N |
異性体SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3([C@](C([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















